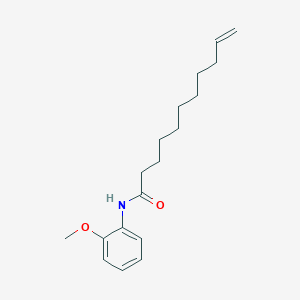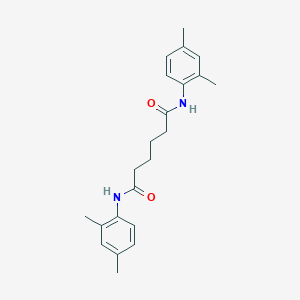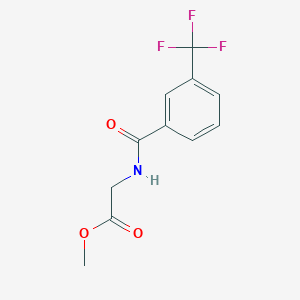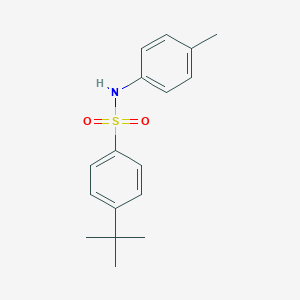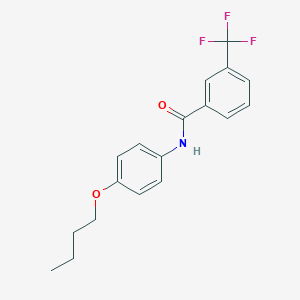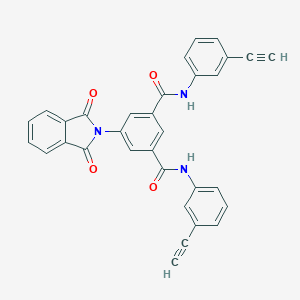
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide, also known as DIBO, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DIBO is a member of the family of compounds known as isoindolinones, which have been shown to have a wide range of biological activities.
作用机制
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide works by inhibiting the activity of the enzyme Hsp90, which is involved in the folding and stabilization of a wide range of proteins. By inhibiting Hsp90, 5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide disrupts the function of a number of important signaling pathways in cancer cells, leading to cell death.
生化和生理效应
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory and anti-angiogenic effects. It has also been shown to have neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide has a number of advantages for use in laboratory experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It has also been extensively studied, with a large body of literature available on its properties and potential applications. However, like all small molecule inhibitors, 5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide has limitations in terms of its specificity and potential off-target effects.
未来方向
There are a number of potential future directions for research on 5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide. One area of interest is the development of more specific inhibitors of Hsp90, which could have fewer off-target effects. Another area of interest is the potential use of 5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide in combination with other therapeutic agents, such as chemotherapy drugs or other small molecule inhibitors. Finally, there is interest in the potential use of 5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
合成方法
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide can be synthesized using a variety of methods, including Suzuki coupling and Sonogashira coupling. One of the most commonly used methods involves the reaction of 5-bromo-1,3-dioxoisoindoline-2-carboxylic acid with 1,3-bis(3-ethynylphenyl)benzene in the presence of a palladium catalyst.
科学研究应用
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and prostate cancer. 5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide has also been shown to have anti-inflammatory and anti-angiogenic properties.
属性
CAS 编号 |
5186-63-0 |
|---|---|
产品名称 |
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide |
分子式 |
C32H19N3O4 |
分子量 |
509.5 g/mol |
IUPAC 名称 |
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C32H19N3O4/c1-3-20-9-7-11-24(15-20)33-29(36)22-17-23(30(37)34-25-12-8-10-21(4-2)16-25)19-26(18-22)35-31(38)27-13-5-6-14-28(27)32(35)39/h1-2,5-19H,(H,33,36)(H,34,37) |
InChI 键 |
DLRPHOSBFYTCAM-UHFFFAOYSA-N |
SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC=CC(=C5)C#C |
规范 SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC=CC(=C5)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



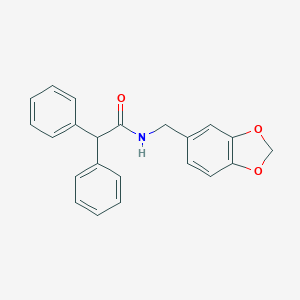
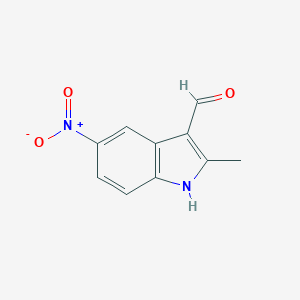
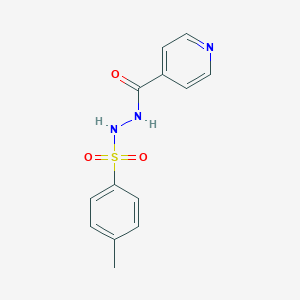
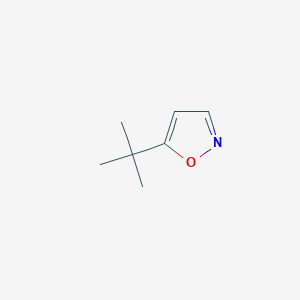
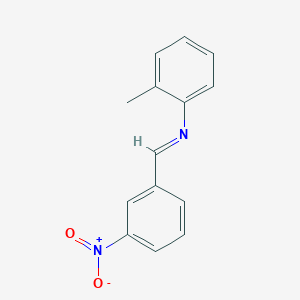
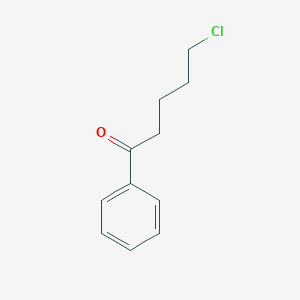
![[(1S,2R)-2-Acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate](/img/structure/B187956.png)
![3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B187957.png)
![Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl-](/img/structure/B187961.png)
